molecular formula C16H12BrNO2 B13845407 3-benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one

3-benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one

Cat. No.: B13845407
M. Wt: 330.17 g/mol
InChI Key: XMYZPNGVYQMAOW-UHFFFAOYSA-N
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Description

3-Benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family. This compound is characterized by the presence of a quinoline core structure with a benzyl group at position 3, a bromine atom at position 6, and a hydroxyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-benzyl-4-hydroxyquinolin-2-one with bromine in the presence of a suitable solvent can yield the desired compound . The reaction conditions typically involve refluxing the reactants in a solvent such as dimethylformamide (DMF) or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . Additionally, the compound can interact with cellular signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one is unique due to the presence of both the benzyl and bromine substituents, which can enhance its biological activity and selectivity. The combination of these substituents can lead to improved pharmacokinetic properties and target specificity compared to other similar compounds .

Properties

Molecular Formula

C16H12BrNO2

Molecular Weight

330.17 g/mol

IUPAC Name

3-benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C16H12BrNO2/c17-11-6-7-14-12(9-11)15(19)13(16(20)18-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,18,19,20)

InChI Key

XMYZPNGVYQMAOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=C(C=CC(=C3)Br)NC2=O)O

Origin of Product

United States

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